molecular formula C7H6ClF4N3 B11867249 3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride CAS No. 1179362-44-7

3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride

Cat. No.: B11867249
CAS No.: 1179362-44-7
M. Wt: 243.59 g/mol
InChI Key: CNIDBYQLPUPHRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride typically involves the reaction of 3-Fluoro-5-(trifluoromethyl)picolinonitrile with ammonia or an amine under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imidamide group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, making it a potent inhibitor or modulator of its targets . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)picolinonitrile
  • 3-Fluoro-5-(trifluoromethyl)picolinamide
  • 3-Fluoro-5-(trifluoromethyl)pyridine

Uniqueness

3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride is unique due to its specific imidamide group, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1179362-44-7

Molecular Formula

C7H6ClF4N3

Molecular Weight

243.59 g/mol

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H5F4N3.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)13;/h1-2H,(H3,12,13);1H

InChI Key

CNIDBYQLPUPHRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C(=N)N)C(F)(F)F.Cl

Origin of Product

United States

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